molecular formula C29H42ClN3OSi B8745859 (1-benzylpiperidin-3-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

(1-benzylpiperidin-3-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

Cat. No.: B8745859
M. Wt: 512.2 g/mol
InChI Key: YMCBQSMAMLAFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzylpiperidin-3-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is a useful research compound. Its molecular formula is C29H42ClN3OSi and its molecular weight is 512.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C29H42ClN3OSi

Molecular Weight

512.2 g/mol

IUPAC Name

(1-benzylpiperidin-3-yl)-[5-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]methanol

InChI

InChI=1S/C29H42ClN3OSi/c1-20(2)35(21(3)4,22(5)6)33-16-14-25-27(26(30)17-31-29(25)33)28(34)24-13-10-15-32(19-24)18-23-11-8-7-9-12-23/h7-9,11-12,14,16-17,20-22,24,28,34H,10,13,15,18-19H2,1-6H3

InChI Key

YMCBQSMAMLAFNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)C(C3CCCN(C3)CC4=CC=CC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-BuLi (1.6 N in heptane, 8.62 mL, 13.8 mmol) was added dropwise to a solution of 5-chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (5.00 g, 11.5 mmol, Adesis) in THF (135 mL) at about −78° C., keeping the temperature below about −70° C. After stirring for about 40 min, a solution of 1-benzylpiperidine-3-carbaldehyde (4.21 g, 20.7 mmol) in THF (15 mL) was added dropwise and the resulting mixture was stirred at about −75° C. for about 2 h. The reaction was quenched by dropwise addition of saturated aqueous NH4Cl (100 mL) and the THF was removed under reduced pressure. The aqueous phase was extracted into EtOAc (250 mL), washed with brine (200 mL), and concentrated to yield crude (1-benzylpiperidin-3-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (5.88 g, quantitative) as a yellow oil that was used directly in the next step without further purification: LC/MS (Table 2, Method a) Rt=1.78 min; MS m/z: 512 and 514 (M+H)+
Quantity
8.62 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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